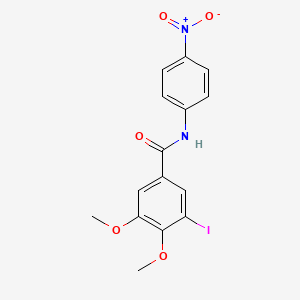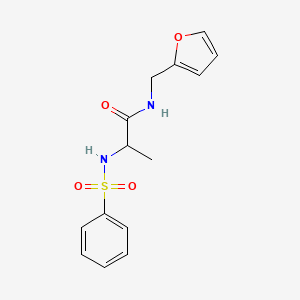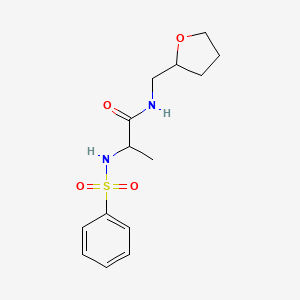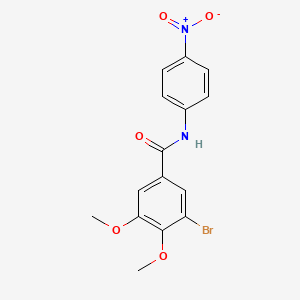
3-bromo-4,5-dimethoxy-N-(4-nitrophenyl)benzamide
Overview
Description
3-bromo-4,5-dimethoxy-N-(4-nitrophenyl)benzamide is an aromatic compound with a complex structure that includes bromine, methoxy, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4,5-dimethoxy-N-(4-nitrophenyl)benzamide typically involves multiple steps:
Methoxylation: The addition of methoxy groups (-OCH3) to the benzene ring.
Amidation: The formation of the amide bond between the benzene ring and the nitrophenyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions would be essential to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: The major product would be the corresponding amine derivative.
Substitution: Products would depend on the nucleophile used, resulting in various substituted benzamides.
Scientific Research Applications
3-bromo-4,5-dimethoxy-N-(4-nitrophenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-bromo-4,5-dimethoxy-N-(4-nitrophenyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine, methoxy, and nitrophenyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-bromo-4,5-dimethoxybenzamide: Lacks the nitrophenyl group, which may affect its reactivity and applications.
4,5-dimethoxy-N-(4-nitrophenyl)benzamide: Lacks the bromine atom, which may influence its chemical properties and reactivity.
Properties
IUPAC Name |
3-bromo-4,5-dimethoxy-N-(4-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O5/c1-22-13-8-9(7-12(16)14(13)23-2)15(19)17-10-3-5-11(6-4-10)18(20)21/h3-8H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENJKDUAYQQRDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-{[3-nitro-4-(1-piperidinyl)benzoyl]amino}benzoate](/img/structure/B4155432.png)
![dimethyl 5-{[3-nitro-4-(1-piperidinyl)benzoyl]amino}isophthalate](/img/structure/B4155437.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-nitro-4-(1-piperidinyl)benzamide](/img/structure/B4155441.png)
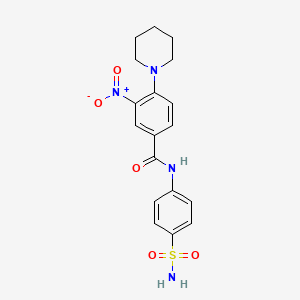
![N-(4-{[3-nitro-4-(1-piperidinyl)benzoyl]amino}phenyl)-2-furamide](/img/structure/B4155456.png)
![N-(2-methoxy-4-{[3-nitro-4-(1-piperidinyl)benzoyl]amino}phenyl)-2-furamide](/img/structure/B4155462.png)
![N-(4-{[3-nitro-4-(1-piperidinyl)benzoyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B4155473.png)
![N-[3-methoxy-4-(pentanoylamino)phenyl]-3-nitro-4-(1-piperidinyl)benzamide](/img/structure/B4155474.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-3-nitro-4-(1-piperidinyl)benzamide](/img/structure/B4155479.png)
![2-[(4-chlorophenyl)thio]-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B4155491.png)
